molecular formula C9H12N2O4 B2370507 2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid CAS No. 956355-40-1

2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2370507
CAS No.: 956355-40-1
M. Wt: 212.205
InChI Key: TVQQMCMNFNVIIE-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a heterocyclic compound with the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 212.20 g/mol This compound is characterized by its unique structure, which includes a cyclopropyl group and a dioxoimidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of cyclopropylamine with methyl 2,5-dioxoimidazolidine-1-acetate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or imidazolidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-9(5-2-3-5)7(14)11(4-6(12)13)8(15)10-9/h5H,2-4H2,1H3,(H,10,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQQMCMNFNVIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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